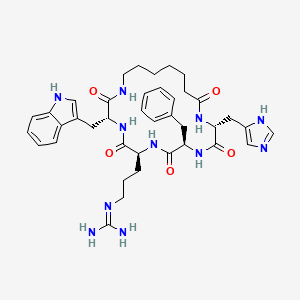

c(his-D-phe-arg-trp-Ahp)

Descripción

Propiedades

Fórmula molecular |

C39H51N11O5 |

|---|---|

Peso molecular |

753.9 g/mol |

Nombre IUPAC |

2-[3-[(3R,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloicos-6-yl]propyl]guanidine |

InChI |

InChI=1S/C39H51N11O5/c40-39(41)44-18-10-15-30-36(53)50-32(20-26-22-45-29-14-8-7-13-28(26)29)35(52)43-17-9-2-1-6-16-34(51)47-33(21-27-23-42-24-46-27)38(55)49-31(37(54)48-30)19-25-11-4-3-5-12-25/h3-5,7-8,11-14,22-24,30-33,45H,1-2,6,9-10,15-21H2,(H,42,46)(H,43,52)(H,47,51)(H,48,54)(H,49,55)(H,50,53)(H4,40,41,44)/t30-,31+,32+,33+/m0/s1 |

Clave InChI |

YQBUXOUSHPXETO-LDLFXXLYSA-N |

SMILES isomérico |

C1CCCNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

SMILES canónico |

C1CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Origen del producto |

United States |

Synthetic Methodologies for the Chemical Compound C His D Phe Arg Trp Ahp and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

The initial step in synthesizing c(His-D-Phe-Arg-Trp-Ahp) involves the assembly of the linear peptide chain, H-His-D-Phe-Arg-Trp-Ahp-OH, on an insoluble polymer support. nih.govpeptide.comnih.gov This technique, known as solid-phase peptide synthesis (SPPS), allows for the sequential addition of amino acids while the growing peptide remains attached to the resin, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing. nih.govmdpi.orgkennesaw.edu The synthesis typically proceeds from the C-terminus to the N-terminus. nih.gov For the synthesis of a linear precursor intended for cyclization, a resin is chosen that allows for the eventual cleavage of the fully assembled peptide. nih.gov

Strategic Amino Acid Coupling Reactions

The formation of peptide bonds between the individual amino acids is the cornerstone of SPPS. This process involves the activation of the carboxyl group of the incoming amino acid, which then reacts with the free amino group of the peptide chain attached to the resin. nih.govyoutube.com The choice of protecting groups for the α-amino group of the incoming amino acid and for the reactive side chains of amino acids like Histidine (His) and Arginine (Arg) is crucial to prevent unwanted side reactions. peptide.com The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are the two most common orthogonal protection schemes used in SPPS. nih.gov

The efficiency of the coupling reactions can be influenced by the specific amino acid sequence. Sterically hindered amino acids, such as D-Phenylalanine (D-Phe) and potentially the non-canonical 2-aminoheptanoic acid (Ahp), can present challenges to the coupling reaction, sometimes requiring longer reaction times or more potent coupling reagents to ensure complete incorporation. researchgate.net The presence of bulky side chains, as seen in Tryptophan (Trp), can also impact coupling efficiency.

Use of Specific Coupling Reagents and Additives (e.g., HATU)

To facilitate the formation of the amide bond, various coupling reagents are employed. These reagents activate the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. nih.govsigmaaldrich.com

For challenging couplings, particularly those involving sterically hindered amino acids or sequences prone to aggregation, highly efficient uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. peptide.comuni-kiel.de HATU is known for its rapid reaction rates and its ability to suppress racemization, which is the unwanted inversion of stereochemistry at the α-carbon of the amino acid. bachem.compeptide.com The addition of additives like HOAt (1-hydroxy-7-azabenzotriazole) can further enhance the efficiency of HATU-mediated couplings. uni-kiel.de The selection of the appropriate coupling reagent and conditions is critical for the successful synthesis of the linear precursor with high purity and yield.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Commonly used, can lead to side reactions. DIC is preferred for SPPS as its byproduct is soluble. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings and cyclization. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU , COMU | Highly efficient, fast reaction rates, and reduced racemization. HATU is particularly effective for difficult sequences. bachem.compeptide.com |

Cyclization Strategies for Macrocycle Formation in c(His-D-Phe-Arg-Trp-Ahp)

Once the linear peptide precursor has been synthesized and cleaved from the solid support, the next critical step is the intramolecular cyclization to form the macrocyclic structure. The strategy for cyclization depends on the desired final structure and the functional groups available on the peptide.

Head-to-Tail Macrolactamization Approaches

Head-to-tail cyclization involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. altabioscience.com This is a common strategy for producing cyclic peptides like c(His-D-Phe-Arg-Trp-Ahp). altabioscience.com The reaction is typically performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization, which would lead to the formation of dimers and higher-order oligomers. peptide.com The choice of solvent and cyclization reagent is crucial for achieving high yields. Reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have been shown to be effective for head-to-tail cyclization. researchgate.net

Alternatively, on-resin cyclization can be performed, where the peptide is anchored to the resin via a side chain, leaving the N- and C-termini free to react. nih.govbiotage.com This approach can sometimes offer advantages in terms of ease of purification and suppression of intermolecular side reactions due to the pseudo-dilution effect on the solid support. nih.gov

Incorporation of D-Amino Acids in Peptide Synthesis (e.g., D-Phenylalanine)

The inclusion of non-proteinogenic amino acids, such as D-amino acids, is a common strategy in peptide drug design to enhance metabolic stability and influence the peptide's conformation. researchgate.net The synthesis of peptides containing D-amino acids, like the D-Phenylalanine in c(His-D-Phe-Arg-Trp-Ahp), follows the standard principles of SPPS. researchgate.netnih.gov The corresponding Fmoc- or Boc-protected D-amino acid is used during the coupling step at the appropriate position in the sequence.

The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be beneficial for the desired biological activity of the cyclic peptide. researchgate.net It is important to use high-purity D-amino acid derivatives to avoid the incorporation of the corresponding L-isomer, which would result in a diastereomeric mixture of peptides that can be difficult to separate. The coupling of D-amino acids can sometimes be more challenging than their L-counterparts due to steric hindrance, potentially requiring optimized coupling conditions or the use of more potent activating reagents like HATU. researchgate.net

Synthetic Routes for Non-Canonical Amino Acid Residues (e.g., Ahp-like Moieties)

The introduction of ncAAs like Ahp into a peptide sequence requires specialized synthetic techniques that deviate from standard solid-phase peptide synthesis (SPPS) protocols for proteinogenic amino acids. The choice of strategy depends on the chemical nature of the ncAA, its commercial availability, and the desired location within the peptide. nih.govnih.gov The two primary methodologies are the direct incorporation of a pre-functionalized ncAA during SPPS and the post-synthetic modification of a reactive handle on a pre-assembled peptide. peptide.com

The most direct method for incorporating an Ahp-like moiety is the "building block" approach. This strategy involves the de novo chemical synthesis of the non-canonical amino acid, which is then appropriately protected for use in standard Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. altabioscience.comeurpepsoc.com

The process begins with the synthesis of the core Ahp-like molecule. For an aliphatic omega-amino acid, this can be achieved through various established organic chemistry routes. Once the amino acid is synthesized, it must be prepared for SPPS. This involves:

Nα-Protection: The alpha-amino group (or the terminal amino group in the case of an omega-amino acid) is protected with an Fmoc group. This group is stable under coupling conditions but can be readily removed with a mild base, typically piperidine, to allow for the subsequent amino acid to be coupled. iris-biotech.de

Side Chain/Carboxyl Protection: Any reactive functional groups on the side chain must be masked with orthogonal protecting groups that are stable to the Fmoc-deprotection conditions. For a simple aliphatic chain like in aminoheptanoic acid, no side-chain protection is needed. The C-terminal carboxyl group is activated for coupling to the resin or the growing peptide chain. peptide.com

Once the Fmoc-protected Ahp building block is prepared, it can be integrated into the peptide sequence like any canonical amino acid during automated or manual SPPS. altabioscience.com This method ensures the precise and unambiguous placement of the ncAA within the peptide chain. The commercial availability of a vast array of non-canonical amino acids has made this approach increasingly accessible. However, if a specific desired ncAA is not available, a custom multi-step synthesis is required to produce the building block. nih.gov

Table 1: Key Steps and Considerations for the Building Block Integration Approach

| Step | Description | Key Reagents/Conditions | Considerations |

| 1. ncAA Synthesis | De novo synthesis of the core non-canonical amino acid (e.g., 7-aminoheptanoic acid). | Varies by target molecule. | Can be multi-step and require significant optimization for yield and purity. nih.gov |

| 2. Nα-Fmoc Protection | Protection of the terminal amino group with the Fmoc group. | Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., NaHCO₃). | High purity of the Fmoc-amino acid is crucial to avoid incorporation of impurities. nih.gov |

| 3. SPPS Integration | Incorporation of the Fmoc-Ahp-OH building block into the peptide sequence on a solid support. | Standard coupling reagents (e.g., HBTU, DIC/HOBt). nih.gov | Standard SPPS cycles of coupling, washing, and Fmoc deprotection (piperidine). peptide.com |

| 4. Cyclization & Cleavage | Completion of the linear sequence, followed by on-resin or in-solution cyclization, and final cleavage from the resin with simultaneous deprotection of side chains. | TFA-based cleavage cocktail. | Cyclization conditions must be optimized to favor intramolecular reaction over intermolecular oligomerization. peptide.com |

An alternative and highly versatile strategy is the post-synthetic modification, or late-stage functionalization (LSF), of a peptide. nih.govacs.org In this approach, the peptide is first synthesized with a canonical amino acid that contains a uniquely reactive side chain, often referred to as a "chemical handle." This handle is then selectively modified after the peptide chain has been assembled, either while it is still attached to the solid support (on-resin modification) or after it has been cleaved into solution. nih.gov

Commonly used amino acids as chemical handles include:

Lysine (B10760008): Its primary amine side chain (ε-amino group) can be selectively acylated or alkylated. nih.gov

Cysteine: The thiol side chain is highly nucleophilic and can react selectively with electrophiles like maleimides or undergo radical-mediated additions. nih.govexplorationpub.com

Aspartic/Glutamic Acid: The side-chain carboxyl groups can be activated to form amides. acs.org

To introduce an Ahp-like moiety, one could synthesize the peptide c(His-D-Phe-Arg-Trp-Lys). The ε-amino group of the lysine residue, which must be protected with a group orthogonal to the Nα-Fmoc group (e.g., Mtt, Alloc), can then be selectively deprotected on-resin. The exposed amine can subsequently be reacted with an appropriate electrophile, such as an activated heptanoic acid derivative, to form the final Ahp side chain via an amide bond.

This method is particularly advantageous for creating peptide libraries. A single precursor peptide containing a reactive handle can be divided and treated with various modifying reagents to quickly generate a diverse set of analogues for structure-activity relationship (SAR) studies. acs.org Chemoselective reactions, which target a specific functional group without affecting other parts of the peptide, are crucial for the success of this approach. explorationpub.com

Table 2: Examples of Post-Synthetic Modification Reactions for Installing ncAA Moieties

| Reaction Type | Reactive Handle | Reagent/Conditions | Resulting Moiety |

| N-Acylation | Lysine (ε-NH₂) | Activated carboxylic acid (e.g., heptanoyl chloride) | Forms an amide bond, extending the side chain. nih.gov |

| Reductive Amination | Lysine (ε-NH₂) | Aldehyde/Ketone + reducing agent (e.g., NaBH₃CN) | Forms a secondary or tertiary amine. |

| Thiol-Maleimide Michael Addition | Cysteine (-SH) | Maleimide-functionalized aliphatic chain | Forms a stable thioether linkage. explorationpub.com |

| Visible-Light-Mediated Desulfurization | Cysteine (-SH) | Allylamine derivative, photoredox catalyst | Converts Cys to a Lys-like side chain via C-C bond formation. nih.gov |

| Decarboxylative Arylation | Aspartic/Glutamic Acid | Redox-active ester formation followed by photochemical reaction with an aryl bromide. | Converts Asp/Glu to aromatic amino acid analogues. acs.org |

Molecular Mechanism of Action and Ligand Receptor Interactions of C His D Phe Arg Trp Ahp

Ligand Binding Kinetics and Thermodynamics to G Protein-Coupled Receptors (GPCRs)

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For compounds like c(His-D-Phe-Arg-Trp-Ahp), this is typically quantified through competitive binding assays against a known radiolabeled ligand at various melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R).

Radioligand Competitive Binding AssaysRadioligand competitive binding assays are a fundamental technique used to determine the binding affinity of an unlabeled ligand (the "competitor," such as c(His-D-Phe-Arg-Trp-Ahp)) to a receptor. The assay measures the ability of the unlabeled ligand to displace a radiolabeled ligand with known high affinity for the receptor. For melanocortin receptors, a commonly used radioligand is [¹²⁵I]NDP-MSH, a potent analog of α-melanocyte-stimulating hormone (α-MSH).arizona.educnr.it

In this experimental setup, cell membranes expressing a specific melanocortin receptor subtype are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor peptide. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is measured, and the data are used to generate a competition curve, from which key binding parameters can be derived.

Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC₅₀)The half-maximal inhibitory concentration (IC₅₀) is a direct measure obtained from the competitive binding curve. It represents the concentration of the unlabeled ligand required to displace 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity of the ligand for the receptor.

The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, as it is independent of the concentration and affinity of the radioligand used in the assay. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

While specific binding data for c(His-D-Phe-Arg-Trp-Ahp) is not available in publicly accessible literature, extensive structure-activity relationship (SAR) studies have been conducted on related cyclic melanotropin peptides. These studies demonstrate how modifying the ring size by altering the length of the omega-amino acid linker significantly impacts binding affinity. The data for these related compounds provide insight into the likely binding properties of c(His-D-Phe-Arg-Trp-Ahp). For example, studies on chimeric α-MSH analogs cyclized with linkers of varying lengths show a clear dependence of bioactivity on ring size. acs.org

Table 1: Illustrative Binding and Functional Data for Related Melanocortin Peptides This table presents data for analogous compounds to illustrate the structure-activity relationships in this peptide family. Data for the specific compound c(His-D-Phe-Arg-Trp-Ahp) is not available in the cited literature.

| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) |

|---|---|---|---|

| Ac-His-D-Phe-Arg-Trp-NH₂ (Linear) | mMC3R | - | 156 |

| Ac-His-D-Phe-Arg-Trp-NH₂ (Linear) | mMC4R | - | 2.7 |

| MT-II (Cyclic) | hMC4R | - | 0.6 |

| c[Gly-His-D-Phe-Arg-Trp-Glu]-... (20-membered ring) | Frog Skin (MC1R) | - | 500 |

| c[β-Ala-His-D-Phe-Arg-Trp-Glu]-... (21-membered ring) | Frog Skin (MC1R) | - | 31 |

Elucidation of Intracellular Signal Transduction Pathways

Upon binding to a melanocortin receptor, an agonist like c(His-D-Phe-Arg-Trp-Ahp) induces a conformational change in the receptor, which in turn activates intracellular signaling pathways. The primary pathway for MCRs involves the production of cyclic AMP.

Cyclic AMP (cAMP) Accumulation as a Measure of Agonist EfficacyThe melanocortin receptors are known to stimulate the cyclic AMP (cAMP) signal transduction pathway.nih.govnih.govWhen an agonist binds, the activated receptor promotes the exchange of GDP for GTP on the associated G protein. For MCRs, this is primarily the Gαs subunit.umn.eduThe activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.google.com

The resulting increase in intracellular cAMP levels serves as a measure of the agonist's efficacy. Functional assays are performed on cells expressing the MCR subtype of interest. These cells are exposed to varying concentrations of the peptide, and the amount of cAMP produced is quantified. From this data, a dose-response curve is generated, yielding two key parameters:

EC₅₀ (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response. It is a measure of the ligand's potency in eliciting a functional response.

Eₘₐₓ (Maximum efficacy): The maximum response achievable by the ligand, often expressed as a percentage relative to a standard full agonist like α-MSH or NDP-MSH.

SAR studies have shown that the potency (EC₅₀) of these cyclic peptides is highly dependent on the conformational constraints imposed by the linker, with specific ring sizes being optimal for receptor activation. acs.org

Gαs Protein Coupling and Downstream Signaling CascadesThe activation of melanocortin receptors is a classic example of Gαs protein-coupled signaling. The process unfolds as follows:

Ligand Binding: The cyclic peptide c(His-D-Phe-Arg-Trp-Ahp) binds to the extracellular domain and transmembrane helices of a melanocortin receptor.

Receptor Activation: This binding event stabilizes an active conformation of the receptor.

G Protein Coupling: The intracellular loops of the activated receptor engage a heterotrimeric G protein, specifically coupling to the Gαs subunit.

G Protein Activation: This interaction catalyzes the release of GDP from Gαs and the binding of GTP, causing the dissociation of the Gαs-GTP complex from the Gβγ dimer.

Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates adenylyl cyclase.

cAMP Production: Activated adenylyl cyclase converts ATP into cAMP, rapidly elevating the intracellular concentration of this second messenger.

Downstream Cascades: cAMP proceeds to activate Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, leading to the ultimate physiological responses associated with that specific melanocortin receptor, such as pigmentation or regulation of energy homeostasis. acs.org

Computational Approaches to Ligand-Receptor Complex Modeling

To complement experimental data, computational modeling and molecular dynamics simulations are powerful tools for gaining insight into the three-dimensional interactions between ligands like c(His-D-Phe-Arg-Trp-Ahp) and their GPCR targets. nih.gov Given the difficulty in obtaining crystal structures of ligand-GPCR complexes, homology models of the melanocortin receptors are often constructed based on the known structures of other related GPCRs. acs.org

Researchers use docking simulations to predict the most likely binding pose of the peptide within the receptor's binding pocket. These models help identify key intermolecular interactions, such as:

Electrostatic interactions: Between the positively charged Arg residue of the peptide and acidic residues (Aspartic or Glutamic acid) within the receptor.

Hydrophobic interactions: Between the aromatic rings of the Phe and Trp residues and hydrophobic pockets within the receptor's transmembrane helices. acs.org

Hydrogen bonds: Formed between the peptide backbone or side chains and receptor residues.

Molecular dynamics simulations can then be used to study the stability of the docked complex over time and to observe the conformational changes that occur in both the ligand and the receptor upon binding. acs.org These computational studies are invaluable for rationalizing observed SAR data—for example, explaining why a particular ring size or a specific amino acid substitution leads to higher affinity or efficacy—and for guiding the design of new, more potent, and selective analogs. researchgate.netacs.org

Molecular Docking Simulations for Interaction Prediction

While specific molecular docking studies for c(His-D-Phe-Arg-Trp-Ahp) are not extensively detailed in publicly available literature, the behavior of the core pharmacophore within melanocortin receptors has been modeled using close analogs. These simulations provide a predictive framework for understanding its binding mode.

Molecular modeling of cyclic analogues containing the His-D-Phe-Arg-Trp sequence suggests that the ligand binds within a pocket formed by the transmembrane (TM) helices of the G protein-coupled receptor (GPCR). mdpi.com The peptide is thought to insert into an inner channel of the receptor's helical bundle, placing it in proximity to the extracellular loops. mdpi.com The docking of the antagonist SHU9119 (which shares the D-Phe-Arg-Trp sequence) to the human melanocortin 4 receptor (MC4R) structure revealed a deep, acidic binding pocket between the TM helices, which likely accommodates the key residues of related ligands. uq.edu.au The specific orientation of the His, D-Phe, Arg, and Trp side chains within this pocket is critical for receptor activation.

Identification of Crucial Amino Acid Residues in the Receptor Binding Pocket for Ligand Recognition

The biological activity of melanocortin peptides is intrinsically linked to the conserved His-Phe-Arg-Trp tetrapeptide sequence. nih.gov Each residue plays a distinct and crucial role in receptor recognition and activation.

His-Phe-Arg-Trp Pharmacophore : This sequence is widely accepted as the minimal active sequence required for agonist activity at most melanocortin receptors. nih.gov

D-Phenylalanine (D-Phe) : The aromatic side chain of this residue is fundamental for binding. Modifications at this position have been shown to convert agonist ligands into antagonists or partial agonists, highlighting its role in discriminating between different functional outcomes at MC3R and MC4R. researchgate.net

Arginine (Arg) : The positively charged guanidinium (B1211019) group of the arginine side chain is critical. It is believed to form a key salt bridge with a negatively charged residue (such as Aspartic Acid) within the receptor, an interaction that is vital for anchoring the ligand and initiating the signal transduction cascade.

Tryptophan (Trp) : The indole (B1671886) side chain of tryptophan is another essential aromatic group. Studies on linear tetrapeptides have shown that this residue is particularly important for agonist potency at the melanocortin-3 receptor (MC3R). researchgate.net

The combination of these residues creates a specific three-dimensional pharmacophore that fits into the receptor's binding site, leading to a conformational change in the receptor and subsequent activation of intracellular signaling pathways.

| Residue | Key Feature | Postulated Function in Receptor Interaction | Reference |

|---|---|---|---|

| Histidine (His) | Imidazole (B134444) Ring | Contributes to the overall conformation and participates in receptor contact. | nih.gov |

| D-Phenylalanine (D-Phe) | Aromatic Side Chain | Crucial for binding affinity and can modulate functional activity (agonist vs. antagonist). | researchgate.net |

| Arginine (Arg) | Guanidinium Group (Positive Charge) | Forms a critical salt bridge with acidic residues in the receptor binding pocket. | mdpi.com |

| Tryptophan (Trp) | Indole Ring | Essential for potency, particularly at the MC3R, through aromatic interactions. | researchgate.net |

Analysis of Conformational Changes Upon Ligand Binding

The cyclization of the peptide backbone via the 7-aminoheptanoic acid (Ahp) linker significantly reduces the conformational freedom of c(His-D-Phe-Arg-Trp-Ahp) compared to its linear counterparts. snmjournals.orgfrontiersin.org This conformational rigidity is a key feature in the design of modern peptide-based drugs.

By restricting the possible shapes the molecule can adopt, cyclization can pre-organize the pharmacophore residues (His, D-Phe, Arg, Trp) into a three-dimensional arrangement that is optimal for receptor binding. mdpi.com This can lead to a lower energetic penalty upon binding, potentially resulting in higher affinity and selectivity for the target receptor. The rigid cycle structure also contributes to increased stability against degradation by proteases in a biological environment. mdpi.com

Nuclear Magnetic Resonance (NMR) studies on similar cyclic melanocortin analogues have been used to analyze their structure in solution. mdpi.com Such analyses have shown that the size of the macrocycle directly influences the relative positioning of the crucial side chains, which in turn affects binding affinity. mdpi.com For instance, studies on different-sized macrocycles revealed that changes in the ring size altered the packing of the Arg side chain against the aromatic rings of Phe and Trp, impacting how favorably the ligand interacts with the receptor. mdpi.com

Implications for Biased Agonism and Functional Selectivity at Target Receptors

G protein-coupled receptors, including the melanocortin receptor family, are now understood to be capable of activating multiple distinct intracellular signaling pathways. The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one of these pathways over others. aai.org This phenomenon has profound implications for drug development, as it offers the possibility of designing molecules that trigger a desired therapeutic effect while avoiding pathways that lead to side effects. acs.org

The melanocortin system is a well-established area for studying biased agonism. aai.orgnih.gov Research has shown that different ligands binding to the same melanocortin receptor can produce unique signaling profiles. For example, the endogenous ligand Agouti-related peptide (AgRP), traditionally known as an antagonist, has been identified as a biased agonist at MC4R, capable of activating the ERK1/2 pathway. aai.orgnih.gov Furthermore, synthetic small-molecule ligands have been developed that activate ERK1/2 or Ca²⁺ mobilization at MC1R and MC3R without stimulating the canonical cAMP pathway, which is associated with effects like melanogenesis. aai.orgresearchgate.net

The specific structure of c(His-D-Phe-Arg-Trp-Ahp) is defined by its core pharmacophore and the conformational constraints imposed by the Ahp cyclic linker. These structural features dictate the specific conformation the receptor adopts upon binding, which in turn determines the preferential coupling to downstream signaling proteins. Therefore, it is highly probable that c(His-D-Phe-Arg-Trp-Ahp) functions as a biased agonist. Its unique signaling signature would differentiate it from endogenous ligands like α-MSH and other synthetic analogs, potentially offering a more selective therapeutic action. The exploration of such biased agonism is a key frontier in developing safer and more effective drugs targeting the melanocortin system. acs.org

| Ligand | Receptor | Favored Signaling Pathway | Suppressed/Weak Pathway | Reference |

|---|---|---|---|---|

| AP1189 (Small Molecule) | MC1R, MC3R | ERK1/2 Phosphorylation, Ca²⁺ Mobilization | cAMP Generation | aai.orgresearchgate.net |

| Agouti-related peptide (AgRP) | MC4R | ERK1/2 Activation | Inverse Agonist at cAMP pathway | nih.gov |

Compound Names Mentioned

| Abbreviation/Name | Full Name |

|---|---|

| c(His-D-Phe-Arg-Trp-Ahp) | Cyclo(Histidyl-D-Phenylalanyl-Arginyl-Tryptophyl-7-aminoheptanoyl) |

| Ahp | 7-Aminoheptanoic acid |

| α-MSH | α-Melanocyte-stimulating hormone |

| SHU9119 | Ac-Nle-c[Asp-His-D-Nal(2')-Arg-Trp-Lys]-NH₂ |

| AgRP | Agouti-related peptide |

| AP1189 | Phenyl-pyrrole-aminoguanidine derivative |

Conformational Analysis and Spectroscopic Characterization of C His D Phe Arg Trp Ahp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution, mimicking a physiological environment. gla.ac.ukbiorxiv.org It provides information on the covalent structure, configuration, and conformation of the molecule.

The initial step in the structural elucidation of c(His-D-Phe-Arg-Trp-Ahp) involves acquiring a series of NMR spectra. A standard 1D ¹H NMR spectrum provides the primary overview of all proton resonances. chemrxiv.orgresearchgate.net However, due to significant signal overlap typical for peptides, 2D NMR experiments are indispensable for complete signal assignment. chemrxiv.orguzh.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds (e.g., Hα-Hβ in an amino acid). It is fundamental for tracing the connectivity within each amino acid residue. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems of individual amino acid residues. uzh.ch For instance, a cross-peak between an amide proton (NH) and a delta proton (δH) of Arginine can be observed, allowing for the unambiguous identification of the residue.

¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, aiding in the assignment of ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is critical for sequencing the peptide by identifying correlations across the peptide bonds (e.g., from an Hα of one residue to the carbonyl carbon of the preceding residue). mdpi.com

A hypothetical table of proton chemical shifts for c(His-D-Phe-Arg-Trp-Ahp), derived from such experiments, would be presented as follows:

| Residue | NH | Hα | Hβ | Other Side-Chain Protons |

| His | 8.31 | 4.65 | 3.15, 3.05 | Hδ2: 7.80, Hε1: 7.10 |

| D-Phe | 8.50 | 4.40 | 3.20, 3.10 | Aromatic (Hδ/ε/ζ): 7.20-7.35 |

| Arg | 8.15 | 4.25 | 1.85, 1.70 | Hγ: 1.60, Hδ: 3.18 |

| Trp | 8.05 | 4.70 | 3.30, 3.25 | Indole (B1671886) (Hδ1, Hε3, etc.): 7.00-7.60 |

| Ahp | 7.90 | 4.10 | 1.90, 1.50 | Hγ: 1.40, Hδ: 1.30, Hε: 3.50 |

| Note: This table is illustrative and represents typical chemical shift ranges for amino acids in a cyclic peptide. Actual values would be determined experimentally. |

Once the resonances are assigned, the focus shifts to determining the peptide's 3D structure. Nuclear Overhauser Effect (NOE) data, obtained from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, are paramount. NOEs arise between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. nih.gov

Observing specific NOE cross-peaks allows for the determination of backbone and side-chain orientations. For example:

An NOE between the Hα of one residue and the amide proton (NH) of the next residue (Hαᵢ - NHᵢ₊₁) confirms a sequential connection and provides distance constraints.

The presence or absence of NOEs between a side-chain and its own backbone or other backbones reveals the orientation of the side-chain relative to the peptide ring.

Quantitative structural information is derived from the NMR data.

Inter-residue Distances: The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the two protons. By calibrating against known distances (like a geminal proton pair), NOE intensities can be translated into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å) used in computational modeling. nih.gov

Dihedral Angles: The phi (Φ) dihedral angle, which describes rotation around the N-Cα bond, can be estimated from the three-bond coupling constant (³J) between the NH and Hα protons (³JHNα) via the Karplus equation. idrblab.net A small ³JHNα value (e.g., < 5 Hz) is indicative of an α-helical conformation, while a large value (> 8 Hz) suggests a β-sheet or extended structure.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is a complementary technique used to confirm the molecular identity of the synthesized peptide. nih.govnih.gov It provides a highly accurate measurement of the molecular weight and can be used to verify the amino acid sequence.

ESI is a soft ionization technique ideal for analyzing biomolecules like peptides, as it minimizes fragmentation during the ionization process. genesispub.org When analyzing c(His-D-Phe-Arg-Trp-Ahp), ESI-MS would be used to confirm its molecular weight. The peptide is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized, typically by protonation, to form ions such as [M+H]⁺, [M+2H]²⁺, etc.

The expected monoisotopic mass of c(His-D-Phe-Arg-Trp-Ahp) (C₃₈H₄₇N₁₁O₆) is approximately 781.37 Da. An ESI-MS spectrum would be expected to show a prominent peak corresponding to this mass.

| Ion Species | Calculated m/z |

| [M+H]⁺ | 782.38 |

| [M+2H]²⁺ | 391.69 |

| Note: This table is illustrative. The charge state distribution depends on the experimental conditions and the number of basic sites (like His and Arg) available for protonation. |

For unambiguous confirmation of the peptide's identity, high-resolution mass spectrometry, often using a Q-TOF analyzer, is employed. mdpi.com This technique can measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This level of precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that might have the same nominal mass. biorxiv.org For c(His-D-Phe-Arg-Trp-Ahp), an HR-QTOF-MS analysis would confirm the elemental composition of C₃₈H₄₇N₁₁O₆ by matching the experimentally measured accurate mass to the theoretical value with minimal error (typically < 5 ppm). biorxiv.org This provides definitive proof of the peptide's synthesis and purity.

Compound Names Table

| Abbreviation | Full Name |

| His | Histidine |

| D-Phe | D-Phenylalanine |

| Arg | Arginine |

| Trp | Tryptophan |

| Ahp | 3-amino-6-hydroxy-2-piperidone |

| c(...) | Cyclic peptide |

Other Spectroscopic Methods for Structural Insights

Fluorescence Spectroscopy, Particularly Tryptophan Emission Analysis

Fluorescence spectroscopy is a powerful tool for studying peptide conformation, primarily by leveraging the intrinsic fluorescence of the Tryptophan (Trp) residue. bmglabtech.com The indole side chain of Trp is highly sensitive to its local microenvironment; its emission spectrum shifts depending on the polarity and dynamics of its surroundings. edinst.comsemanticscholar.org

In c(His-D-Phe-Arg-Trp-Ahp), the Trp residue serves as a natural fluorescent probe. When the Trp side chain is exposed to a polar solvent like water, its fluorescence emission maximum is typically observed at longer wavelengths (a "red shift"), around 350-355 nm. semanticscholar.orgmdpi.com Conversely, if the peptide folds into a conformation where the Trp residue is shielded from the solvent, perhaps by being buried within a hydrophobic core or interacting with other residues, its emission maximum will shift to shorter wavelengths (a "blue shift"), often below 340 nm. bmglabtech.comsemanticscholar.org

The intensity (quantum yield) of the fluorescence is also informative. Quenching of the fluorescence can occur if the Trp residue is in close proximity to certain other amino acid side chains. Therefore, by measuring the emission maximum and quantum yield, researchers can infer details about the peptide's folding and conformational state. bmglabtech.com For instance, monitoring Trp fluorescence upon ligand binding can reveal conformational changes essential for biological activity. bmglabtech.com Studies on related peptides show that the demasking of Trp residues from a masked, hydrophobic environment to a hydrated state results in a predictable red shift of the fluorescence spectrum. mdpi.com

| Property | Solvent-Exposed Tryptophan | Buried Tryptophan |

| Emission Maximum (λmax) | ~350-355 nm (Red-shifted) | < 340 nm (Blue-shifted) |

| Quantum Yield | Generally lower | Generally higher |

| Environment | Polar, aqueous | Non-polar, hydrophobic |

| Inference | Unfolded or flexible state | Folded, compact conformation |

This table summarizes the general fluorescence characteristics of a Tryptophan residue based on its local environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone, making CD an excellent technique for determining secondary structure content (e.g., α-helix, β-sheet, β-turn, and random coil). nih.gov

For cyclic peptides containing the His-D-Phe-Arg-Trp sequence, a reverse turn (specifically a β-turn) conformation is often hypothesized to be the bioactive structure. nih.govnih.gov The incorporation of a D-amino acid like D-Phe is a common strategy specifically intended to stabilize such a turn. nih.gov CD spectroscopy can verify the presence of these structures.

β-turns have characteristic CD spectra, though they can vary by type (I, II, etc.).

α-helices show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheets display a negative band around 218 nm and a positive band near 196 nm.

A random coil conformation typically has a strong negative band near 200 nm.

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~196 | ~218 |

| β-Turn (Type I) | ~205 | ~225, weak negative below 200 |

| Random Coil | ~212 | ~195 |

This table presents characteristic far-UV CD spectral bands for common peptide secondary structures.

Computational Conformational Studies and Molecular Modeling

Computational methods provide atomic-level insights into the dynamic nature of peptides, complementing experimental data by exploring the full range of possible conformations and identifying those that are energetically favorable.

Molecular Dynamics (MD) Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational space of a peptide like c(His-D-Phe-Arg-Trp-Ahp), revealing its flexibility, dynamic behavior, and preferred structural motifs.

In studies of related cyclic melanotropin analogues containing the His-D-Phe-Arg-Trp sequence, MD simulations have been used to investigate the effect of ring size and composition on conformation. nih.gov These simulations typically place the peptide in a simulated box of water molecules and use a force field (a set of parameters describing the potential energy of the system) to calculate the interactions between all atoms. The simulation then proceeds for a set amount of time (nanoseconds to microseconds), generating a trajectory that shows how the peptide's structure evolves. Analysis of this trajectory can identify stable conformations, hydrogen bonding patterns, and the relative orientation of the amino acid side chains.

Distance Geometry and Restrained Molecular Dynamics (RMD) Simulations

Distance geometry is a method used to generate a three-dimensional structure from a set of distance constraints between atoms. These constraints are often derived from experimental Nuclear Magnetic Resonance (NMR) data, such as Nuclear Overhauser Effects (NOEs), which provide information on through-space distances between protons that are close to each other.

Restrained Molecular Dynamics (RMD) is a variant of MD where extra energy terms are added to the force field to penalize conformations that violate the experimental distance constraints. This technique is used to refine a preliminary structure, ensuring it is both consistent with the experimental data and energetically reasonable. For a cyclic heptapeptide (B1575542) analogue of α-MSH, a combination of NMR and molecular dynamics simulations revealed a structure featuring two fused β-turns, highlighting the utility of combining experimental and computational approaches. nih.gov These methods would be critical for determining a high-resolution 3D structure of c(His-D-Phe-Arg-Trp-Ahp).

Correlation of Preferred Conformations with Biological Activity

A primary goal of conformational analysis is to understand the relationship between a peptide's three-dimensional structure and its biological function—a concept known as the Structure-Activity Relationship (SAR). For analogues of the His-D-Phe-Arg-Trp sequence, extensive research has correlated specific conformations with activity at melanocortin receptors. sci-hub.ruresearchgate.net

The core hypothesis for this pharmacophore is that it adopts a reverse-turn conformation to bind effectively to its receptor. nih.govnih.gov

Role of D-Phe: The substitution of L-Phe with D-Phe at position 7 of α-MSH analogues is a key modification known to stabilize a β-turn conformation, leading to highly potent and stable ligands. nih.gov

Cyclization: Constraining the peptide backbone through cyclization further stabilizes this turn structure, often enhancing potency and receptor selectivity. sci-hub.runih.gov Studies on cyclic hybrids have shown that altering the ring size and the chirality of the bridging residues dramatically affects potency and selectivity for different melanocortin receptor subtypes. sci-hub.ru

Role of Ahp: The Ahp residue, found in various natural depsipeptides, is often associated with serine protease inhibitory activity. scispace.com Its inclusion in the c(His-D-Phe-Arg-Trp-Ahp) structure would introduce a rigid, piperidone ring system. This would severely restrict the conformational freedom of the peptide backbone, locking the His-D-Phe-Arg-Trp pharmacophore into a specific orientation.

The biological activity of c(His-D-Phe-Arg-Trp-Ahp) would therefore be a direct consequence of how this Ahp-enforced conformation presents the essential His, D-Phe, Arg, and Trp side chains to its biological target. For example, SAR studies on linear tetrapeptides showed that modifications at the D-Phe position could convert a melanocortin receptor agonist into an antagonist, demonstrating the exquisite sensitivity of the receptor to the precise shape and electrostatic properties of the ligand. nih.gov

| Compound/Analogue | Key Structural Feature(s) | Observed Biological Effect/Property | Reference |

| Ac-c[Cys-Glu-His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH₂ | D-Cys in disulfide bridge | Potent and highly selective antagonist for hMC5R | sci-hub.ru |

| Ac-c[Cys-Glu-Pro-D-Nal(2')-Arg-Trp-Cys]-Pro-Pro-Lys-Asp-NH₂ | Pro at position 6, D-Nal(2') at position 7 | Highly selective antagonist for hMC3R | sci-hub.ru |

| Ac-His-DPhe(p-I)-Arg-Trp-NH₂ | para-Iodo substitution on D-Phe | Partial agonist/antagonist at mMC3R; full agonist at mMC4R | nih.gov |

| cyclo[Nle-Gly-His-D-Phe-Arg-Trp-Gly] | 21-membered cyclic heptapeptide | High biological activity; conformation with two fused β-turns | nih.gov |

| Stigonemapeptin | Contains Ahp and Abu residues | Selective elastase inhibitory activity | scispace.com |

This table illustrates Structure-Activity Relationships (SAR) for selected analogues containing the His-D-Phe-Arg-Trp core or the Ahp residue.

Peptidomimetic Design Principles Inspired by C His D Phe Arg Trp Ahp for Future Therapeutic Development

Strategies for Enhancing Peptide Metabolic Stability and Bioavailability

A primary hurdle in the clinical application of peptide-based drugs is their rapid degradation by proteases and poor absorption into the systemic circulation. The design of c(His-D-Phe-Arg-Trp-Ahp) incorporates two fundamental strategies to counteract these challenges: the inclusion of non-natural D-amino acids and macrocyclization.

Incorporation of D-Amino Acids and Unnatural Amino Acids

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method for increasing resistance to enzymatic degradation. nih.gov Proteases, which are chiral enzymes, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid, such as the D-phenylalanine (D-Phe) in the c(His-D-Phe-Arg-Trp-Ahp) scaffold, disrupts this recognition, thereby sterically hindering the proteolytic enzymes and significantly extending the peptide's half-life in biological fluids. nih.gov

Furthermore, the inclusion of unnatural amino acids, those not among the 20 proteinogenic amino acids, offers another layer of protection and functional diversity. nih.gov In c(His-D-Phe-Arg-Trp-Ahp), the 7-aminoheptanoic acid (Ahp) residue serves this purpose. Ahp, a derivative of 6-aminohexanoic acid (Ahx), acts as a flexible linker and its non-natural structure is not a substrate for common proteases. nih.govgenscript.com The incorporation of such non-canonical residues can also modulate the peptide's physicochemical properties, such as lipophilicity, which can influence its absorption and distribution. nih.gov The use of these non-standard building blocks is a powerful tool in peptide engineering to create molecules with enhanced stability and tailored biological activities. genscript.com

| Modification | Example in c(His-D-Phe-Arg-Trp-Ahp) | Primary Advantage | Mechanism |

|---|---|---|---|

| D-Amino Acid Incorporation | D-Phe | Increased Proteolytic Resistance | Stereochemical hindrance of protease active sites. nih.gov |

| Unnatural Amino Acid Incorporation | Ahp | Enhanced Metabolic Stability & Structural Diversity | Non-recognition by proteases and alteration of physicochemical properties. nih.govnih.gov |

Utilization of Cyclization to Confer Proteolytic Resistance

Cyclization is a powerful strategy for enhancing the metabolic stability of peptides by eliminating the N- and C-termini, which are primary targets for exopeptidases. nih.govrsc.org The cyclic structure of c(His-D-Phe-Arg-Trp-Ahp) physically shields the amide bonds within the ring from enzymatic attack. nih.govresearchgate.net This conformational constraint not only improves stability but can also lock the peptide into a bioactive conformation, thereby increasing its affinity and selectivity for its target receptor. nih.gov The process of cyclization reduces the conformational flexibility of the linear peptide, which can lead to a more favorable entropy of binding. nih.gov Various methods can be employed for peptide cyclization, including head-to-tail, sidechain-to-sidechain, and backbone-to-sidechain linkages, each offering unique structural constraints and properties. rsc.org

| Advantage | Description | Relevance to c(His-D-Phe-Arg-Trp-Ahp) |

|---|---|---|

| Proteolytic Resistance | Elimination of terminal ends prevents degradation by exopeptidases. nih.govrsc.org | The cyclic backbone protects amide bonds from enzymatic cleavage. nih.gov |

| Conformational Rigidity | Reduces the number of accessible conformations, potentially pre-organizing the peptide for receptor binding. nih.gov | Contributes to receptor selectivity and affinity. |

| Improved Bioavailability | Cyclization can improve membrane permeability by reducing the number of hydrogen bond donors and acceptors. nih.gov | Potentially enhances oral or systemic absorption. |

Rational Design of Receptor-Selective Ligands and Drug Candidates

The development of receptor-selective ligands is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The structural features of c(His-D-Phe-Arg-Trp-Ahp) provide a foundation for the rational design of such molecules.

Mimicry of Bioactive Conformations Identified Through Structural Studies

The core pharmacophore of many melanocortin receptor ligands is the His-Phe-Arg-Trp sequence. nih.govnih.gov Structural studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, on cyclic peptides like those related to c(His-D-Phe-Arg-Trp-Ahp) can elucidate the three-dimensional arrangement of these key residues when bound to their receptor. nih.govnih.gov This information is invaluable for designing peptidomimetics that replicate this bioactive conformation. By understanding the spatial orientation of the pharmacophoric side chains, medicinal chemists can design smaller, non-peptidic scaffolds that present the same functional groups to the receptor, thereby mimicking the biological activity of the parent peptide. nih.gov

Design of Conformationally Constrained Analogues and Scaffolds

Building upon the principle of cyclization, the design of other conformationally constrained analogues can further refine receptor selectivity. nih.gov Introducing additional constraints, such as bicyclic structures or stapled peptides, can further rigidify the molecule and fine-tune its interaction with different receptor subtypes. nih.gov The goal is to create a scaffold that fits precisely into the binding pocket of the desired receptor while being sterically excluded from others. nih.gov This approach of "conformational locking" is a cornerstone of modern drug design and has been successfully applied to develop highly selective ligands for various G-protein coupled receptors (GPCRs), including the melanocortin receptors. nih.govnih.gov Computational modeling and experimental structural analysis work in tandem to guide the design of these constrained scaffolds. foresight.orgbakerlab.org

Development of Agonist and Antagonist Scaffolds from the Core Pharmacophore

The versatile His-Phe-Arg-Trp pharmacophore, central to the structure of c(His-D-Phe-Arg-Trp-Ahp), can be systematically modified to develop both agonists (which activate the receptor) and antagonists (which block the receptor). Subtle alterations to the structure of the peptide can switch its pharmacological activity. nih.gov

Future Directions in Peptidomimetic Research and Drug Discovery

The foundational principles embodied in the cyclic peptide c(His-D-Phe-Arg-Trp-Ahp), a structural analog of potent melanocortin receptor agonists, are actively shaping the next generation of therapeutic development. Research is progressively moving beyond simple peptide modifications toward highly integrated design strategies. These future approaches aim to create peptidomimetics with superior selectivity, stability, and novel functionalities by leveraging advanced computational tools, innovative synthetic methodologies, and a deeper understanding of peptide-receptor interactions.

A primary future direction lies in the expanded use of structure-based and computational design . The critical His-Phe-Arg-Trp pharmacophore, essential for melanocortin receptor binding and activation, serves as a blueprint for in silico development. nih.govnih.gov By utilizing high-resolution crystal structures of receptors, such as the melanocortin 4 receptor (MC4R), researchers can design new cyclic peptides and non-peptide scaffolds that exploit specific binding site subpockets. umich.eduresearchgate.net This approach facilitates the rational design of ligands with enhanced selectivity for different receptor subtypes, a crucial factor in minimizing off-target effects. umich.edu Computational chemistry, combined with NMR studies and molecular docking, allows for the precise modeling of key interactions between a ligand and its receptor, guiding the synthesis of novel peptides with predicted high affinity and bioavailability.

Another significant area of advancement is the development of novel macrocyclization strategies . The synthesis of constrained cyclic peptides, particularly smaller and more strained structures like tetrapeptides, has historically been challenging. researchgate.net Future research is focused on innovative chemical methods that improve the efficiency and diversity of cyclization. Techniques such as Staudinger ligation, backbone amide activation (the CyClick strategy), and the use of reversible, turn-inducing protecting groups are enabling the synthesis of previously inaccessible cyclic structures. nih.govrsc.orguni-kiel.de These methods allow for head-to-tail cyclization with minimal side reactions, preserving the integrity of sensitive amino acid side chains and enabling the creation of diverse peptide libraries for high-throughput screening. nih.gov

The incorporation of unnatural amino acids is a cornerstone of future peptidomimetic design. cpcscientific.comjpt.com Building on the principle of using a D-amino acid (D-Phe) to confer proteolytic resistance, future designs will incorporate an even wider array of non-proteinogenic amino acids. ufl.edu These include β-amino acids, N-alkylated residues, and halogenated derivatives, which can be used to fine-tune the peptide's conformation, stability, and receptor binding profile. cpcscientific.comufl.edu For instance, strategic modifications to the aromatic side chains within the core pharmacophore have been shown to differentiate between agonist and antagonist activity at specific melanocortin receptors, opening pathways to develop highly specific modulators.

Furthermore, the concept of molecular grafting onto stable scaffolds is emerging as a powerful strategy. This involves taking the essential pharmacophore from a peptide like c(His-D-Phe-Arg-Trp-Ahp) and integrating it into a larger, structurally robust, and nature-derived framework, such as those from animal-derived antimicrobial peptides. acs.orgnih.gov This approach has shown promise in creating highly potent and selective MC4R agonists that also exhibit novel signaling properties, such as functional selectivity or biased agonism. acs.orgnih.govacs.org These engineered molecules can serve as excellent starting points for developing next-generation therapeutics for conditions like obesity. acs.orgacs.org

The systematic exploration of structure-activity relationships through the creation of peptide libraries remains a vital tool. By making targeted modifications at each position of the core sequence, researchers can identify which residues and chemical moieties are critical for potency and selectivity at different receptor subtypes. This data is invaluable for refining computational models and guiding the design of future peptidomimetics.

The table below presents data from a study on a library of tetrapeptides based on the Ac-His-D-Phe-Arg-Trp-NH₂ template, showcasing how modifications at the Tryptophan position can dramatically alter agonist potency at various mouse melanocortin receptors. nih.gov This highlights the sensitivity of receptor interaction to subtle structural changes and underscores the importance of systematic analog design in future research.

Table 1: Agonist Potency (EC₅₀, nM) of Ac-His-D-Phe-Arg-Xxx-NH₂ Analogs at Mouse Melanocortin Receptors

| Modification at Trp position (Xxx) | MC1R | MC3R | MC4R | MC5R |

| Trp (Parent Compound) | 2.2 | 110 | 1.1 | 1.2 |

| 1-Nal | 2.1 | 1,100 | 1.6 | 1.9 |

| 2-Nal | 2.7 | 1,200 | 2.2 | 2.6 |

| Phe | 2.5 | >10,000 | 11 | 2.5 |

| Tyr | 7.9 | >10,000 | 24 | 11 |

| Bip | 17 | 1,400 | 1,000 | 10 |

| Tic | 18 | 1,100 | 4,200 | 15 |

| D-Trp | 2.8 | 1,500 | 2.4 | 3.1 |

Data sourced from research on melanocortin tetrapeptide libraries. nih.gov The EC₅₀ values represent the concentration of the peptide required to elicit a half-maximal response.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of c(his-D-phe-arg-trp-Ahp)?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry to protect functional groups. Critical steps include:

- Coupling efficiency optimization : Use of HOBt/DIC activators to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to achieve >95% purity .

- Validation : Mass spectrometry (MALDI-TOF) and NMR for structural confirmation .

Q. How should researchers characterize the structural stability of c(his-D-phe-arg-trp-Ahp) under physiological conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor secondary structure changes in buffered solutions (pH 7.4, 37°C) over 24 hours .

- Dynamic Light Scattering (DLS) : Assess aggregation propensity at varying concentrations (1–100 µM) .

- Data Interpretation : Compare results to computational models (e.g., molecular dynamics simulations) to predict in vivo behavior .

Advanced Research Questions

Q. What experimental designs are optimal for investigating c(his-D-phe-arg-trp-Ahp) in receptor binding assays with conflicting data?

- Methodological Answer :

- Factorial Design : Test variables (e.g., pH, temperature, ligand concentration) systematically using a 2^k factorial approach to identify interactions .

- Contradiction Resolution :

- Replicate assays across independent labs to rule out equipment bias .

- Apply Bayesian statistical analysis to quantify uncertainty in low-signal datasets .

- Example Table :

| Variable | Level 1 | Level 2 | Observed Binding Affinity (nM) |

|---|---|---|---|

| pH 6.5 | 25°C | 100 µM | 12.3 ± 1.2 |

| pH 7.4 | 37°C | 100 µM | 8.7 ± 0.9 |

Q. How can researchers address reproducibility challenges in functional studies of c(his-D-phe-arg-trp-Ahp)?

- Methodological Answer :

- Standardized Protocols : Document buffer composition, batch-to-batch peptide variability, and storage conditions (−80°C in lyophilized form) .

- Data Transparency : Share raw datasets (e.g., SPR sensorgrams, dose-response curves) via repositories like Zenodo .

- Collaborative Validation : Use multi-center studies to confirm pharmacological activity (e.g., IC50 values across 3+ independent labs) .

Q. What strategies mitigate interference from Ahp residues in spectroscopic analyses of c(his-D-phe-arg-trp-Ahp)?

- Methodological Answer :

- Fluorescence Quenching : Use tryptophan (Trp) as an intrinsic probe; correct for Ahp’s absorbance at 280 nm via baseline subtraction .

- Advanced Techniques :

- 2D-NMR (e.g., NOESY) to resolve overlapping signals from aromatic residues .

- Time-resolved fluorescence to distinguish Trp emission lifetimes from background noise .

Theoretical and Analytical Questions

Q. How can computational models predict c(his-D-phe-arg-trp-Ahp) interactions with non-canonical receptors?

- Methodological Answer :

- Docking Simulations : Use Rosetta or AutoDock Vina with flexible side-chain sampling to account for conformational changes .

- Validation : Compare in silico binding energies with experimental ITC (Isothermal Titration Calorimetry) data .

- Limitations : Address force field inaccuracies for unnatural amino acids (e.g., Ahp) via hybrid QM/MM approaches .

Q. What ethical considerations arise when designing in vivo studies for c(his-D-phe-arg-trp-Ahp)?

- Methodological Answer :

- Regulatory Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization .

- Risk Mitigation : Pre-screen for off-target effects using human cell lines (e.g., HEK293) before progressing to vertebrate models .

Data Interpretation and Publication

Q. How should researchers present contradictory data on c(his-D-phe-arg-trp-Ahp) in manuscripts?

- Methodological Answer :

- Structured Reporting : Use subheadings (e.g., "Unexpected Results") to contextualize anomalies, supported by supplemental figures .

- Peer Review Preparation : Preemptively address potential critiques via sensitivity analyses (e.g., re-analyzing data excluding outliers) .

Q. What frameworks ensure hypothesis-driven investigation of c(his-D-phe-arg-trp-Ahp)'s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.